molecular formula C14H27N3O3 B12291367 tert-Butyl ((1S,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

tert-Butyl ((1S,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

Cat. No.: B12291367
M. Wt: 285.38 g/mol
InChI Key: JCHIBKSSZNWERE-AXFHLTTASA-N
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Description

Chemical Significance and Nomenclature

This compound is a carbamate ester featuring a cyclohexyl ring with three distinct substituents:

  • A tert-butoxycarbonyl (Boc) protecting group at the carbamate position.
  • An amino group (-NH2) at the C2 position.
  • A dimethylcarbamoyl group (-N(CH3)2CO-) at the C5 position.

The compound’s IUPAC name systematically describes its structure:

  • tert-Butyl : Indicates the presence of a (CH3)3C- group.
  • (1S,2R,5S) : Specifies the stereochemistry of the cyclohexyl ring, critical for its biological interactions.
  • Carbamate : Denotes the -O-CO-NH- functional group.

With the molecular formula C14H27N3O3 and a molecular weight of 285.38 g/mol , this compound is identified by CAS RN 365998-36-3 . Its stereochemical precision distinguishes it from related isomers, such as (1R,2S,5S) or (1R,2R,5S) configurations, which may exhibit divergent pharmacological properties.

Table 1: Key Chemical Identifiers

Property Value
IUPAC Name This compound
CAS RN 365998-36-3
Molecular Formula C14H27N3O3
Molecular Weight 285.38 g/mol
Stereochemistry (1S,2R,5S)

Structural Relationship to Cyclohexyl Carbamate Derivatives

The compound belongs to a broader class of cyclohexyl carbamate derivatives , which share a cyclohexyl ring modified with carbamate functionalities. Structural variations within this class include:

  • Substituent Position : The placement of amino, carbamoyl, or other groups on the cyclohexyl ring.
  • Stereochemistry : Configurational differences (e.g., trans vs. cis) that influence molecular interactions.
  • Protective Groups : Use of Boc or other groups to modulate reactivity.

Comparative Analysis with Related Derivatives

Compound Substituents Stereochemistry CAS RN
tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate Aminomethyl at C4 Trans 177583-27-6
tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate Amino, dimethylcarbamoyl (1R,2S,5S) 365998-36-3
Cyclohexyl carbamate derivative 4 Variable (research compound) Undisclosed EVT-10965081

The dimethylcarbamoyl group in the subject compound enhances hydrogen-bonding potential, a feature leveraged in enzyme inhibition or receptor modulation. For instance, similar derivatives interact with cholinergic receptors or serve as protease inhibitors , suggesting analogous applications.

Historical Development of Carbamate-Based Therapeutics

Carbamates have played a pivotal role in pharmacology since the 19th century:

  • Early Natural Products :
    • Physostigmine (1864): A methyl carbamate alkaloid from Physostigma venenosum, used to treat glaucoma and myasthenia gravis.
  • Synthetic Expansion :
    • Carbaryl (1959): The first synthetic carbamate insecticide, highlighting carbamates’ versatility beyond medicine.
  • Modern Therapeutics :
    • Cenobamate (2020): An FDA-approved carbamate for epilepsy, illustrating continued innovation.

The subject compound reflects advancements in stereochemical precision and targeted design . Unlike early carbamates, its defined (1S,2R,5S) configuration enables selective interactions with biological targets, minimizing off-effects. Current research explores such compounds for neurodegenerative diseases and enzyme inhibition , building on carbamates’ historical success.

Table 2: Milestones in Carbamate Therapeutics

Era Compound Application Significance
19th C. Physostigmine Glaucoma, Myasthenia gravis First medicinal carbamate
Mid-20th C. Carbaryl Agriculture Demonstrated synthetic versatility
21st C. Cenobamate Epilepsy Stereochemical optimization

Properties

Molecular Formula

C14H27N3O3

Molecular Weight

285.38 g/mol

IUPAC Name

tert-butyl N-[(1S,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate

InChI

InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19)/t9-,10+,11-/m0/s1

InChI Key

JCHIBKSSZNWERE-AXFHLTTASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](CC[C@H]1N)C(=O)N(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

  • Solvent Selection : Polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile are preferred for their ability to solubilize both reactants without inducing side reactions.
  • Base Addition : Triethylamine or N,N-diisopropylethylamine (DIPEA) is introduced post-coupling to deprotonate intermediates, facilitating amide bond formation.
  • Stirring Duration : Extended stirring (3–10 hours) ensures complete conversion, with yields exceeding 85% under optimized conditions.

Table 1: Direct Coupling Method Parameters

Parameter Optimal Range Yield (%) Purity (%)
Solvent THF 87.7 98.5
Temperature (°C) 25–30 86.2 97.8
Base DIPEA 89.1 99.2

This method’s scalability is demonstrated in Example 6 of patent WO2019158550A1, where hydrogenation at 50–60°C under 0.4–0.6 MPa H₂ pressure yielded 87.7% product. Post-reaction crystallization in toluene further enhanced purity to >99%.

Enzymatic Asymmetric Reductive Amination

A recent advancement employs alcohol dehydrogenase (ADH) for stereoselective synthesis of the cis-diamine core. This method avoids hazardous reagents and improves enantiomeric excess (ee).

Process Overview

  • Cyclohexanone Formation : Oxidation of trans-3-azido-4-hydroxycyclohexane with Jones reagent.
  • Enzymatic Amination : ADH catalyzes reductive amination using ammonia and NADPH, achieving >99% ee.
  • Protection/Deprotection : Sequential Boc and Cbz group manipulations finalize the structure.

Table 3: Enzymatic vs. Chemical Methods

Metric Enzymatic Method Chemical Method
Yield (%) 75 65
ee (%) >99 92
Reaction Time (h) 24 48

While costlier due to enzyme usage, this method’s environmental and safety benefits make it preferable for high-purity applications.

Hydrogenation-Based Deprotection

Industrial-scale production often utilizes hydrogenation to remove benzyloxycarbonyl (Cbz) protecting groups. For example:

  • Hydrogenation : Pd/C-mediated cleavage of Cbz in ethanol under H₂ (0.4–0.6 MPa).
  • Salt Formation : Treatment with oxalic acid precipitates the oxalate salt, enhancing crystallinity.

Table 4: Hydrogenation Optimization

Condition Effect on Yield
H₂ Pressure (MPa) 0.4 → 0.6: +12% yield
Catalyst Loading 5% Pd/C → 10% Pd/C: +8% yield
Solvent EtOH > MeOH in purity

This method achieves 93% yield with 99.5% purity after recrystallization.

Comparative Analysis of Industrial Methods

Table 5: Industrial Method Comparison

Method Steps Total Yield (%) Purity (%) Scalability
Direct Coupling 3 87.7 99.2 High
Multi-Step 8 30.1 98.0 Moderate
Enzymatic 9 75.0 99.9 Low
Hydrogenation 5 93.0 99.5 High

Chemical Reactions Analysis

Chemical Reactivity

The compound undergoes reactions influenced by its amino, carbamoyl, and carbamate groups:

Hydrolysis

The carbamate group hydrolyzes under acidic or basic conditions to yield a primary amine:

tert-Butyl carbamateH+/OHAmine+tert-Butanol\text{tert-Butyl carbamate} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Amine} + \text{tert-Butanol}

This reaction is pH-dependent, with accelerated degradation in acidic environments.

Substitution Reactions

The amino group participates in nucleophilic substitution with electrophiles (e.g., halides, thiols):

Amino group+ElectrophileSubstituted derivative\text{Amino group} + \text{Electrophile} \rightarrow \text{Substituted derivative}

Such reactions are facilitated by the presence of nitrogen atoms in both the amino and dimethylcarbamoyl groups.

Coupling Reactions

The compound serves as a precursor in the synthesis of Edoxaban, an anticoagulant. For example, it reacts with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate in an organic solvent (e.g., DMF) with a base (e.g., DIPEA) to form a key intermediate :

Compound+Ethyl esterBaseEdoxaban precursor\text{Compound} + \text{Ethyl ester} \xrightarrow{\text{Base}} \text{Edoxaban precursor}

Coupling Reaction Reagents Product
Ethyl ester couplingEthyl 2-oxoacetate derivative, baseEdoxaban intermediate

Stability and Degradation

The compound’s stability is pH-dependent:

  • Acidic Conditions : Rapid hydrolysis of the carbamate group.

  • Neutral/Basic Conditions : Slower degradation, with optimal stability near physiological pH.

Analytical Methods

Key techniques for studying its interactions include:

  • High-Performance Liquid Chromatography (HPLC) : For purity assessment and impurity profiling.

  • Mass Spectrometry (MS) : To confirm molecular identity and track reaction pathways .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : For structural characterization and stereochemical validation.

This compound’s reactivity and role in pharmaceutical synthesis underscore its importance in anticoagulant development, with ongoing research optimizing its stability and bioactivity .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticoagulant Development

One of the most significant applications of tert-butyl ((1S,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is its use as an intermediate in the synthesis of Edoxaban, a direct oral anticoagulant. Edoxaban is utilized in the treatment and prevention of thromboembolic disorders. The compound facilitates the construction of complex molecular frameworks essential for the pharmacological activity of Edoxaban .

1.2 Synthesis of Factor Xa Inhibitors

Research has demonstrated that this compound serves as a key building block in the stereoselective synthesis of various Factor Xa inhibitors. These inhibitors play a crucial role in managing blood coagulation pathways, thereby providing therapeutic options for patients at risk for stroke and other cardiovascular events .

Chemical Synthesis Applications

2.1 Synthesis Methodologies

The compound can be synthesized through various methodologies that emphasize stereoselectivity and yield optimization. A notable method involves mixing this compound with other reagents to produce derivatives with enhanced biological activity. This approach not only improves the yield but also reduces reaction times and by-product formation .

2.2 Role in Organic Synthesis

In organic synthesis, this compound is employed as a versatile intermediate that can be modified to yield various functionalized compounds. Its ability to undergo transformations while retaining structural integrity makes it valuable for creating diverse chemical entities .

4.1 Case Study: Edoxaban Synthesis

In a study focusing on the synthesis of Edoxaban, researchers utilized this compound as a critical intermediate. The study highlighted the compound's effectiveness in achieving high yields and purity levels when integrated into multi-step synthetic pathways aimed at producing anticoagulants .

4.2 Case Study: Optimization of Synthesis

Another investigation reported on optimizing the synthetic route for producing this compound to enhance efficiency and reduce waste. The results indicated significant improvements in both reaction time and product yield when employing specific catalysts alongside this compound as an intermediate .

Mechanism of Action

The mechanism of action of tert-Butyl ((1S,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or proteins, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Stereochemistry Molecular Formula Molecular Weight Key Functional Groups Primary Application
Target Compound (365998-36-3) (1S,2R,5S) C₁₄H₂₇N₃O₃ 285.38 Boc, amine, dimethylcarbamoyl Edoxaban intermediate
tert-Butyl [(1S,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate (2081883-50-1) (1S,2S,5R) C₁₄H₂₇N₃O₃ 285.38 Boc, amine, dimethylcarbamoyl Research intermediate (stereoisomer)
Edoxaban Intermediate Oxalate (1210348-34-7) (1R,2S,5S) C₁₄H₂₇N₃O₃·C₂H₂O₄ 375.42 Boc, amine, dimethylcarbamoyl, oxalate Edoxaban salt form
tert-Butyl [(1R,2S,5R)-2-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl]carbamate (CAS: N/A) (1R,2S,5R) C₂₁H₃₀ClN₅O₅ 467.95 Boc, amide, dimethylcarbamoyl, chloropyridinyl Advanced Edoxaban precursor

Key Comparative Analysis

Stereochemical Impact on Bioactivity

  • The (1S,2R,5S) configuration in the target compound ensures optimal binding to Factor Xa in Edoxaban, whereas the (1S,2S,5R) isomer (CAS: 2081883-50-1) shows reduced activity due to spatial mismatch in receptor interactions .
  • The oxalate salt (CAS: 1210348-34-7) improves crystallinity and stability, critical for pharmaceutical formulation .

Synthetic Efficiency

  • The target compound is synthesized in 3 steps from commercially available oxalate precursors, achieving >99% purity with PyBOP-mediated coupling .
  • In contrast, the (1R,2S,5R) chloropyridinyl derivative requires 5–6 steps , including hazardous azide intermediates, reducing scalability .

Physicochemical Properties

  • Solubility : The dimethylcarbamoyl group in the target compound enhances aqueous solubility (logP = 1.2) compared to analogs lacking this moiety (logP > 2.5) .
  • Stability : Boc protection in the target compound prevents amine oxidation, whereas unprotected analogs degrade rapidly under acidic conditions .

Industrial Viability

  • The target compound’s synthesis is cost-effective (<$500/kg) and scalable to metric-ton production, unlike the (1R,2S,5R) variant, which requires expensive palladium catalysts .

Research Findings and Industrial Relevance

  • Edoxaban Synthesis : The target compound’s route achieves 85% overall yield , surpassing alternative intermediates (e.g., 60% yield for oxalate salt routes) .
  • Regulatory Compliance : The compound meets ICH Q3A/B guidelines for impurities (<0.1%), critical for FDA approval .
  • Market Demand : Over 50% of Edoxaban manufacturers (e.g., Daiichi Sankyo) rely on this intermediate due to its cost-effectiveness and reliability .

Biological Activity

tert-Butyl ((1S,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is a compound of growing interest in biological research due to its potential applications in medicinal chemistry and biochemistry. Its unique structure allows it to interact with various biological targets, making it a subject of study for enzyme interactions and protein-ligand binding. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

  • Molecular Formula : C14H27N3O3
  • Molecular Weight : 285.38 g/mol
  • CAS Number : 1353893-25-0

The mechanism of action for this compound primarily involves its ability to act as an enzyme inhibitor. It binds to specific enzymes or receptors, modulating their activity. The compound's structural features contribute to its binding affinity and specificity towards target proteins.

Enzyme Inhibition

Research indicates that this compound is utilized in studies focusing on enzyme interactions. It has been shown to inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases where these enzymes play a critical role.

Protein-Ligand Binding Studies

The compound serves as a valuable tool in protein-ligand binding studies. Its ability to form stable complexes with target proteins makes it useful for understanding the dynamics of protein interactions and the development of more effective inhibitors.

Research Findings

Study ReferenceObjectiveFindings
Investigate enzyme interactionsDemonstrated significant inhibition of enzyme activity with IC50 values in the low micromolar range.
Assess binding affinityShowed high binding affinity for target proteins, indicating potential as a lead compound for drug development.
Evaluate therapeutic potentialIdentified as a promising candidate for further development against specific metabolic disorders.

Case Study 1: Enzyme Inhibition

In a study published by BenchChem, this compound was tested against various enzymes involved in metabolic processes. The results indicated that the compound effectively inhibited enzyme activity, suggesting its potential use in treating conditions related to enzyme dysregulation.

Case Study 2: Drug Development

PharmaCompass reported on the compound's role in drug development targeting specific enzymes. The findings highlighted its effectiveness in modulating enzyme activity and its potential as a therapeutic agent . Further research is ongoing to optimize its structure for enhanced efficacy and reduced side effects.

Q & A

Q. What advantages does this compound offer over other carbamate-protected cyclohexylamines in medicinal chemistry?

  • Key Features :
  • The dimethylcarbamoyl group enhances solubility in polar aprotic solvents (e.g., DMF or DMSO) .
  • The (1S,2R,5S) configuration improves binding to chiral targets (e.g., protease enzymes) .

Q. How does the compound’s stability profile compare to its non-carbamoylated analogs?

  • Stability Studies :
  • Accelerated degradation testing (40°C/75% RH) shows tert-butyl carbamates degrade 2–3× faster than benzyl carbamates due to steric hindrance .
  • The dimethylcarbamoyl group reduces hygroscopicity by 40% compared to free amines .

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